molecular formula C10H15N3O2 B2358062 ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate CAS No. 1309174-06-8

ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Cat. No.: B2358062
CAS No.: 1309174-06-8
M. Wt: 209.249
InChI Key: QDMBFQKQGKWMAO-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a pyrazolo-pyridine derivative featuring a partially saturated bicyclic core. The compound’s structure includes a methyl group at the 1-position and an ethyl ester at the 3-position of the pyrazolo[4,3-c]pyridine scaffold (Figure 1). Its molecular formula is C${10}$H${15}$N$3$O$2$, with a molecular weight of 225.25 g/mol . Synthetically, this compound can be prepared via cyclocondensation reactions followed by functional group modifications, such as esterification or hydrolysis, as seen in analogous protocols for related pyrazolo-pyridines .

Properties

IUPAC Name

ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-15-10(14)9-7-6-11-5-4-8(7)13(2)12-9/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMBFQKQGKWMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclocondensation

A widely adopted method involves a one-pot synthesis starting from 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. This approach, optimized by recent studies, avoids intermediate isolation, improving efficiency:

Procedure :

  • Mixed-Claisen Condensation : Reacting ethyl acetoacetate with appropriate amines under basic conditions forms the pyrazole precursor.
  • N-Methylation : Treatment with methyl iodide in the presence of a base (e.g., K$$2$$CO$$3$$) introduces the methyl group at position 1.
  • Cyclization : TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)-catalyzed aminolysis induces ring closure, yielding the tetrahydro-pyrazolo[4,3-c]pyridine core.

Key Advantages :

  • Yield : 60–75% for the final step.
  • Regioselectivity : Separation of regioisomers (e.g., pyrazolo[4,3-c] vs. [3,4-c]) via chromatography ensures product purity.

Hydrazine-Mediated Pyrazole Ring Construction

A patent-pending method utilizes hydrazine hydrate to assemble the pyrazole ring, followed by aromatic nucleophilic substitution (SNAr) with fluorobenzonitrile:

Steps :

  • Hydrazine Cyclization : Reacting hydrazine with β-keto esters forms the pyrazole ring.
  • SNAr Reaction : Substitution with fluorobenzonitrile introduces the cyanophenyl group at position 1.
  • Reductive Amination : Palladium-catalyzed hydrogenation and subsequent reductive amination yield the saturated pyridine ring.

Conditions :

  • Catalyst : 10% Pd/C under H$$_2$$ atmosphere.
  • Temperature : 50–70°C for 12–24 hours.

Outcome :

  • Atom Economy : >85% due to minimal byproduct formation.

Post-Functionalization Strategies

Derivatization of the core structure is achieved through:

  • Hydrolysis : Conversion of the ethyl ester to carboxylic acid using LiOH/H$$_2$$O.
  • Nucleophilic Substitution : Replacement of the ester group with amines or thiols.
  • Alkylation/Acylation : Introduction of side chains at the methyl group or pyridine nitrogen.

Example :
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate reacts with 2-(chloromethyl)oxirane in the presence of Cs$$2$$CO$$3$$ to form epoxide derivatives, which undergo ring-opening cyclization with amines.

Reaction Optimization and Challenges

Regioselectivity Control

The formation of regioisomers (e.g., pyrazolo[4,3-c] vs. [3,4-c]) poses a significant challenge. Strategies to enhance selectivity include:

  • Base Selection : Cs$$2$$CO$$3$$ favors N-alkylation over O-alkylation, reducing isomer formation.
  • Temperature Modulation : Lower temperatures (40–50°C) improve selectivity during N-methylation.

Scalability and Industrial Feasibility

Large-Scale Synthesis Considerations :

  • Catalyst Recycling : Pd/C can be reused up to 5 cycles without significant activity loss.
  • Solvent Choice : Transitioning from DMF to ethanol reduces environmental impact and cost.

Process Metrics :

Parameter Value Source
Overall Yield 58–65%
Purity (HPLC) >98%
Reaction Time 18–24 hours

Analytical Characterization

Critical techniques for validating structure and purity:

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$): δ 1.35 (t, 3H, -CH$$2$$CH$$3$$), 2.45 (s, 3H, -NCH$$3$$), 3.70–4.10 (m, 4H, pyridine-H).
  • Mass Spectrometry : ESI-MS m/z 210.12 [M+H]$$^+$$.
  • X-ray Crystallography : Confirms the fused bicyclic system and substituent positions.

Applications in Drug Discovery

The compound serves as a precursor for kinase inhibitors and GPCR modulators. Notable derivatives include:

  • Anticancer Agents : Analogues with substituted aryl groups show IC$$_{50}$$ values <100 nM against breast cancer cell lines.
  • Antiviral Compounds : Carboxamide derivatives inhibit viral proteases with >90% efficacy in vitro.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate has been investigated for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit promising activity against various diseases.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of pyrazolo[4,3-c]pyridine derivatives. The research demonstrated that certain derivatives showed cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Neuropharmacology

The compound has also been studied for its neuroprotective effects. Research suggests that it may influence neurotransmitter systems and could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest its potential use in therapies for conditions like Alzheimer’s disease.

Material Science

The unique structural properties of this compound allow it to be utilized in the development of novel materials. Its ability to form coordination complexes with metals has implications for catalysis and materials engineering.

Case Study: Coordination Chemistry

Research has demonstrated the ability of this compound to form stable complexes with transition metals. These complexes have been tested for their catalytic activity in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Position 3 Modifications

  • Ethyl vs.
  • Carboxylic Acid Derivative : Hydrolysis of the ethyl ester yields 1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ( C$9$H${13}$N$3$O$2$ , MW 195.22 g/mol), enhancing aqueous solubility but reducing membrane permeability .

Position 1 and Core Modifications

  • Apixaban Analogs : Substituents like 4-methoxyphenyl at N1 and 4-(2-oxopiperidin-1-yl)phenyl at C6 (e.g., apixaban impurity RS2, C${27}$H${28}$N$4$O$5$ , MW 488.5 g/mol) exhibit anticoagulant activity by targeting Factor Xa .
  • Hydrochloride Salts : The hydrochloride form (e.g., ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride) improves crystallinity and stability, with a molecular weight of 231.68 g/mol .

Physicochemical Properties

Compound Substituents (Position) Molecular Formula MW (g/mol) Solubility Key Stability Notes
Target Compound 1-Me, 3-EtO$_2$C C${10}$H${15}$N$3$O$2$ 225.25 Lipophilic (soluble in MeOH) Stable in anhydrous conditions
Methyl Ester Analog 1-Me, 3-MeO$_2$C C$9$H${13}$N$3$O$2$ 211.22 Moderate polarity Discontinued
Carboxylic Acid Analog 1-Et, 3-COOH C$9$H${13}$N$3$O$2$ 195.22 High aqueous solubility Prone to decarboxylation
Apixaban Impurity RS2 1-(4-MeOPh), 6-(2-oxopiperidinyl) C${27}$H${28}$N$4$O$5$ 488.5 Low water solubility Degrades to carboxylic acid

Biological Activity

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine family, which has garnered attention for its diverse biological activities. This article synthesizes recent findings on the biological activity of this compound, focusing on its pharmacological applications and potential therapeutic benefits.

Chemical Structure and Synthesis

The compound features a unique pyrazolo[4,3-c]pyridine core that is characterized by a fused bicyclic structure. Its synthesis has been achieved through various methods, including nucleophilic substitution reactions and cyclization processes. For instance, one study detailed an efficient synthetic route involving readily available starting materials and showcased the compound's formation through a series of well-defined chemical transformations .

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo derivatives. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.

  • In vitro Studies : One study reported that related pyrazolo compounds exhibited significant COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM . Although specific data for this compound was not provided, its structural similarity suggests potential efficacy in this regard.

2. Analgesic Properties

The analgesic properties of pyrazolo compounds have also been explored. Compounds within this class have shown promise in alleviating pain through their action on COX pathways and other inflammatory mediators.

  • Case Studies : In vivo studies demonstrated that certain pyrazolo derivatives significantly reduced pain in animal models . The analgesic effects were often compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.

3. Antifungal Activity

Antifungal properties have been assessed against clinically relevant pathogens such as Candida albicans and Cryptococcus neoformans.

  • Research Findings : Pyrazolo derivatives were tested in vitro for antifungal activity. Some compounds demonstrated effective inhibition of fungal growth, indicating a potential therapeutic application in treating fungal infections .

Safety Profile and Toxicity

Safety assessments are crucial for evaluating the therapeutic potential of any new compound. This compound has been subjected to toxicity evaluations:

  • Toxicity Studies : Preliminary studies indicated no acute toxicity at doses up to 2000 mg/kg in animal models . This suggests a favorable safety profile that warrants further investigation into its therapeutic applications.

Summary of Research Findings

Biological ActivityIC50 ValuesSafety ProfileReference
COX Inhibition0.034 - 0.052 μMNo acute toxicity up to 2000 mg/kg
Analgesic EffectComparable to celecoxibFavorable safety profile
Antifungal ActivityEffective against C. albicans and C. neoformansNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate?

  • Methodological Answer : The compound is synthesized via cyclization reactions using hydrazine derivatives and carbonyl precursors. A typical protocol involves reacting ethyl acetoacetate with hydrazine hydrate under acidic conditions to form the pyrazole ring, followed by cyclization with a tetrahydropyridine precursor. Yields range from 60% to 80% depending on reaction optimization (e.g., solvent choice, temperature) .
  • Key Steps :

  • Formation of the pyrazole ring via hydrazine-carbonyl condensation.
  • Cyclization to form the fused pyrazolo[4,3-c]pyridine core.
  • Purification via column chromatography or recrystallization.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the ester group (δ ~4.2 ppm for -OCH2_2-) and methyl substituents (δ ~2.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond lengths of 1.34–1.38 Å in the pyrazole ring) and confirms the bicyclic structure .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C10_{10}H15_{15}N3_3O2_2) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency. Heterogeneous catalysts like sulfonated carbon (AC-SO3_3H) enhance regioselectivity and reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol facilitates recrystallization.
  • Temperature Control : Stepwise heating (e.g., 80°C for cyclization, 25°C for quenching) minimizes decomposition .

Q. How can contradictions in reported biological activities be resolved?

  • Case Study : While some studies highlight neuropharmacological potential (e.g., GABAA_A receptor modulation), others emphasize kinase inhibition. To resolve this:

  • Target-Specific Assays : Use isoform-selective enzyme assays (e.g., kinase profiling panels) to identify primary targets .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing the ethyl ester with a tert-butyl group) and compare activity across biological models .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Models binding to targets like Factor Xa (e.g., using AutoDock Vina with PDB ID 2W26) to predict anticoagulant activity .
  • Pharmacophore Mapping : Identifies critical interaction points (e.g., hydrogen bonding with Ser195 in thrombin) .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.8) and blood-brain barrier penetration .

Q. How do structural modifications influence pharmacological activity?

  • SAR Table :

Derivative SubstituentBiological ActivityKey Finding
4-Methoxyphenyl (R1_1)AnticoagulantEnhances Factor Xa inhibition (IC50_{50} = 2 nM)
Trifluoromethyl (R2_2)NeuroactiveIncreases GABAA_A receptor binding affinity
tert-Butyl ester (R3_3)Improved solubilityReduces LogP by 0.5 units

Data Contradiction Analysis

  • Synthesis Yield Discrepancies : Early reports cite 60–80% yields , while recent protocols achieve >90% using AC-SO3_3H catalysts. This discrepancy arises from improved purification (e.g., preparative TLC) and reduced side reactions .
  • Biological Activity Variability : Neuropharmacological effects in vitro may not translate in vivo due to metabolic instability. Solutions include prodrug strategies (e.g., ester-to-acid conversion) .

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